molecular formula C10H13NO2S B038665 Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate CAS No. 119205-38-8

Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate

Cat. No. B038665
CAS RN: 119205-38-8
M. Wt: 211.28 g/mol
InChI Key: WBBFZXDFNCRFGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates, including derivatives like methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate, has been achieved through an unexpected dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates. This process utilizes the Gewald three-component reaction between cyclohexanones, alkyl cyanoacetates, and sulfur, followed by dehydrogenation in benzonitrile under an air atmosphere, yielding the products in good to excellent yields (Adib et al., 2014).

Molecular Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo- thiophene-3-carboxylate has been studied, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, indicating the importance of these interactions in the compound's stability and reactivity (Vasu et al., 2004).

Chemical Reactions and Properties

Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with various reagents have been explored, leading to a wide range of derivatives with potential pharmaceutical interest. These reactions include cyclization, alkylation, and condensation with different organic reagents, demonstrating the compound's versatility as a synthetic building block (Mohareb & Mohamed, 2001).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Hetaryl-tetrahydrobenzo[b]thiophenes : A novel synthesis method for 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes, using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[6]thiophene-3-carboxylate, was reported by Sabnis and Rangnekar (1992).
  • Formation of Alkyl 2-Aminobenzo[b]thiophene-3-carboxylates : A simple method for the preparation of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through dehydrogenation of alkyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates was described by Adib et al. (2014).

Applications in Dye Synthesis

  • Creation of Azo Dyes : Ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used in synthesizing azo dyes, which demonstrated good coloration and fastness properties on polyester, as noted by Sabnis and Rangnekar (1989).

Medicinal Chemistry and Biological Activity

  • Adenosine A1 Receptor Allosteric Enhancers : Compounds derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene were evaluated as A(1)AR allosteric enhancers, with some showing more potency than known enhancers, as explored by Nikolakopoulos et al. (2006).
  • Antimicrobial Evaluation : Hemdan and El-Mawgoude (2015) researched the antimicrobial activity of various derivatives synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, indicating their potential as antimicrobial agents. Hemdan and El-Mawgoude (2015).

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate are Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex, which regulates the degradation of NRF2. NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes.

Mode of Action

This compound disrupts the interaction between KEAP1 and NRF2 by interfering with the Kelch domain of KEAP1 . This disruption prevents the degradation of NRF2, allowing it to translocate to the nucleus, bind to the antioxidant response element, and initiate the transcription of target genes.

Biochemical Pathways

The activation of NRF2 leads to the upregulation of various cytoprotective genes involved in antioxidant response. This includes the genes encoding for NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . These enzymes play a crucial role in neutralizing reactive oxygen species and maintaining cellular redox homeostasis.

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, its molecular weight (211.28 g/mol) and LogP value (3.33) suggest that it may have good bioavailability . .

Result of Action

The activation of NRF2 by this compound leads to an increased expression of antioxidant genes, thereby enhancing the cellular defense against oxidative stress . This results in a decrease in the levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB), exhibiting anti-inflammatory activity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C, and it should be kept in a dark place, sealed, and dry . Furthermore, the compound’s activity may also be influenced by the cellular environment, such

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, and precautionary statement P261 .

Future Directions

The reduced antiproliferative activity of the 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives compared with the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine compounds demonstrates that the presence of a piperidine ring fused with the thiophene scaffold is critical for activity . This suggests that future research could focus on exploring the effects of different ring structures on the compound’s activity.

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiophene derivatives have been found to exhibit anti-inflammatory activity by activating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway .

Cellular Effects

Some thiophene derivatives have been found to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This suggests that Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate may have similar effects on cell cycle progression.

Molecular Mechanism

Some thiophene derivatives have been found to activate the NRF2 pathway via a non-electrophilic mechanism . This suggests that this compound may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

Some thiophene derivatives have been found to be moderately stable in liver microsomes , suggesting that this compound may have similar stability properties.

Metabolic Pathways

Some thiophene derivatives have been found to inhibit LPSEc-stimulated inflammation in macrophages , suggesting that this compound may be involved in similar metabolic pathways.

properties

IUPAC Name

methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBFZXDFNCRFGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377752
Record name Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119205-38-8
Record name Methyl 3-amino-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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